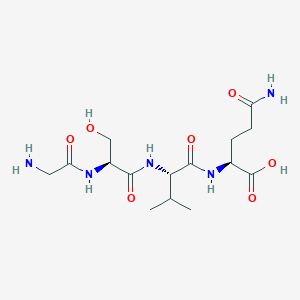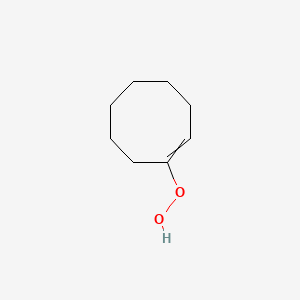
Cyclooct-1-ene-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-1-ene-1-peroxol is an organic compound characterized by an eight-membered ring structure with a peroxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooct-1-ene-1-peroxol can be synthesized through the oxidation of cyclooctene using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst, such as molybdenum or tungsten, to facilitate the formation of the peroxide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of flow chemistry allows for better control over reaction conditions and improved safety when handling peroxide compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooct-1-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in further oxidation reactions, leading to the formation of more complex oxygenated products.
Reduction: The peroxide group can be reduced to form cyclooctanol or other related alcohols.
Substitution: The peroxide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents.
Major Products:
Oxidation: Cyclooctane-1,2-diol, cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Halogenated cyclooctenes, alkylated cyclooctenes.
Applications De Recherche Scientifique
Cyclooct-1-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclooct-1-ene-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to generate reactive oxygen species (ROS), which can then interact with cellular components, leading to oxidative stress and potential therapeutic effects. The specific molecular pathways involved depend on the context of its application, such as in drug delivery or bioorthogonal chemistry.
Comparaison Avec Des Composés Similaires
Cyclooct-1-ene-1-peroxol can be compared with other similar compounds, such as:
Cyclooctene: Lacks the peroxide group and has different reactivity and applications.
Cyclooctane: Saturated analog with different chemical properties and uses.
Cyclooctanol: The reduced form of this compound, with distinct reactivity and applications.
Uniqueness: this compound is unique due to its peroxide functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to generate reactive oxygen species and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
501022-22-6 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-hydroperoxycyclooctene |
InChI |
InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2 |
Clé InChI |
QLYNCBDPYTZWMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=CCC1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



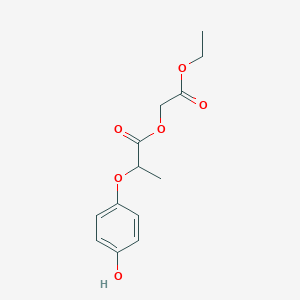
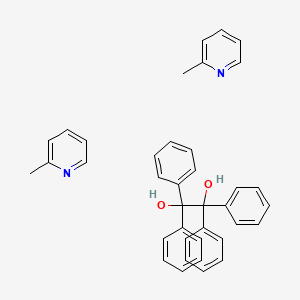
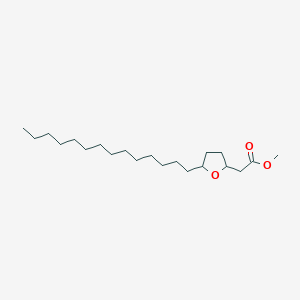
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)


methylene]-](/img/structure/B14226050.png)
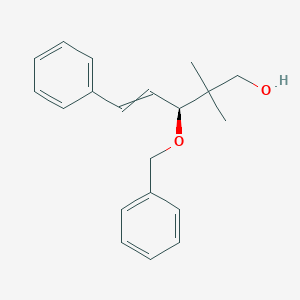
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

